3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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Overview
Description
3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction with pyridin-3-ylmethylamine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts like aluminum chloride.
Major Products Formed
Reduction: The major product is 3-methyl-4-amino-N-[(pyridin-3-yl)methyl]benzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of 3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridin-3-ylmethyl group can interact with biological receptors or enzymes. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the pyridin-3-ylmethyl group.
4-Nitrobenzamide: Lacks the methyl and pyridin-3-ylmethyl groups.
3-Methyl-N-[(pyridin-3-yl)methyl]benzamide: Lacks the nitro group.
Uniqueness
3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and pyridin-3-ylmethyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-7-12(4-5-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHMXVSEIUWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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